3,3-Dichloro-N-methylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-N-methylprop-2-en-1-amine is an organic compound with the molecular formula C₄H₇Cl₂N. It is a derivative of prop-2-en-1-amine, where the hydrogen atoms at the 3rd position are replaced by chlorine atoms, and the nitrogen atom is methylated. This compound is known for its reactivity and is used in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-N-methylprop-2-en-1-amine typically involves the reaction of 1,1,3-trichloropropene with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Electrophiles: Halogens, acids, and other electrophiles can add to the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-N-methylprop-2-en-1-amine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but with different substituents.
N-Allylmethylamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,3-Dichloro-N-methylprop-2-en-1-amine is unique due to the presence of two chlorine atoms and a methylated nitrogen, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired .
Eigenschaften
CAS-Nummer |
51253-82-8 |
---|---|
Molekularformel |
C4H7Cl2N |
Molekulargewicht |
140.01 g/mol |
IUPAC-Name |
3,3-dichloro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c1-7-3-2-4(5)6/h2,7H,3H2,1H3 |
InChI-Schlüssel |
KBAYXEGBIZIJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.